D-Erythrulose

Beschreibung

Eigenschaften

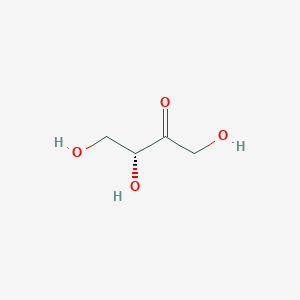

IUPAC Name |

(3R)-1,3,4-trihydroxybutan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h3,5-7H,1-2H2/t3-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPHVQVXLPRNCX-GSVOUGTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420085 |

Source

|

| Record name | D-Erythrulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496-55-9 |

Source

|

| Record name | D-Erythrulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythrulose, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Erythrulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERYTHRULOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09058VOU0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

D-Erythrulose: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Erythrulose (CAS 496-55-9) is a naturally occurring tetrose ketosugar with growing interest in the cosmetic and pharmaceutical industries.[1][2][3] Primarily known for its use as a self-tanning agent in cosmetics, it provides a more natural and longer-lasting tan compared to dihydroxyacetone (DHA) alone.[4] This technical guide provides an in-depth overview of the fundamental chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and stability profile. Detailed experimental protocols for its synthesis and purification are presented, alongside a discussion of its primary biological interaction: the Maillard reaction with skin proteins. This document is intended to serve as a comprehensive resource for researchers and professionals working with this compound.

Core Chemical Properties

This compound is a monosaccharide with the chemical formula C₄H₈O₄.[4] It is a chiral molecule and exists as two enantiomers, this compound and L-Erythrulose (B118282). The D-isomer is the more common form used in commercial applications. Structurally, it is a ketotetrose, meaning it is a four-carbon sugar with a ketone functional group.[4]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈O₄ | [4][5] |

| Molecular Weight | 120.10 g/mol | [5] |

| Appearance | Clear, colorless to pale-yellowish, viscous liquid or syrup | [4][6] |

| Melting Point | Not available | |

| Boiling Point | 144.07 °C (rough estimate) | [7] |

| Solubility | Soluble in water, slightly soluble in methanol | [8] |

| Specific Optical Rotation ([α]D) | -11° | [9] |

Structural Representation

The structure of this compound can be represented in both Fischer and Haworth projections. As a ketose, it does not readily form a stable cyclic hemiacetal in the same way as aldoses.

Fischer Projection of this compound and L-Erythrulose

Fischer projections of D- and L-Erythrulose.

Stability Profile

This compound exhibits greater stability compared to dihydroxyacetone (DHA), another common self-tanning agent.[10] Its stability is influenced by both pH and temperature.

-

pH Stability: this compound is most stable in acidic conditions, with an optimal pH range of 2.0 to 5.0 for formulations.[7] Above pH 5.5, it becomes unstable and can undergo hydration to an aliphatic tetra-alcohol.

-

Temperature Stability: To maintain product quality, pure this compound should not be exposed to temperatures exceeding 40°C. For long-term storage, a temperature of 4-8°C is recommended.[11]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C-NMR: The ¹³C-NMR spectrum of this compound has been observed in reaction mixtures.[13][14] Although a fully assigned spectrum of the pure compound is not published, the data from these studies can be used to identify the characteristic signals of this compound.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

FTIR Spectroscopy: Specific experimental FTIR data for this compound is not currently available in public databases.

-

Mass Spectrometry: The fragmentation pattern of this compound under mass spectrometry is expected to show characteristic losses of water and formaldehyde (B43269), similar to other simple sugars.[15][16]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through various methods, including enzymatic conversion and chemical synthesis.

A common enzymatic route involves the epimerization of L-Erythrulose to a racemic mixture of D- and L-Erythrulose, followed by separation.[17][18]

Protocol: Enzymatic Epimerization of L-Erythrulose

-

Enzyme Preparation: Express and purify D-tagatose 3-epimerase from a suitable host organism, such as Pseudomonas cichorii.[17]

-

Reaction Setup: Prepare a reaction mixture containing L-Erythrulose (10-100 mM) and the purified D-tagatose 3-epimerase (0.1-1 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).[17]

-

Incubation: Incubate the reaction mixture at 30-40°C for 4-12 hours.[17]

-

Monitoring: Monitor the reaction progress by measuring the change in specific optical rotation, which will approach zero as the racemic mixture is formed.[18]

-

Purification: Separate the this compound from the L-Erythrulose using chiral chromatography.

Enzymatic synthesis workflow of this compound.

This compound can be synthesized via an aldol (B89426) condensation reaction between dihydroxyacetone (DHA) and formaldehyde.[19]

Protocol: Aldol Condensation for Erythrulose (B1219606) Synthesis

-

Reaction Setup: In a glass reactor equipped with a magnetic stirrer and reflux condenser, combine a 7.5 M formaldehyde solution (1.35 mL), dihydroxyacetone (45 mg, 0.5 mmol), and purified water (100 mL).[19]

-

Catalyst Addition: Add a suitable catalyst, such as a zeolite-like imidazolate framework (e.g., ZIF-8, 35 mg).[19]

-

Reaction Conditions: Heat the mixture to 80°C with vigorous stirring (1000 rpm) for 30 minutes. The pH of the reaction solution should be around 8.36.[19]

-

Analysis: Analyze the reaction mixture using HPLC to determine the conversion of DHA and the yield of erythrulose.[19]

-

Purification: Purify the erythrulose from the reaction mixture using chromatographic techniques as described below.

Purification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the purification of this compound. The following protocol is adapted from methods used for the separation of similar sugars.[20][21]

Protocol: HPLC Purification of this compound

-

HPLC System: Utilize an HPLC system equipped with a refractive index (RI) detector.

-

Column: Employ a carbohydrate analysis column, such as a Lichrospher 5-NH2 column (250 mm x 4.6 mm).[21]

-

Mobile Phase: Prepare a mobile phase of acetonitrile (B52724) and water (90:10, v/v) and degas thoroughly.[21]

-

Flow Rate: Set the flow rate to 1.0 mL/min.[21]

-

Temperature: Maintain the column temperature at 30°C and the detector temperature at 35°C.[21]

-

Sample Preparation: Dissolve the crude this compound sample in the mobile phase and filter through a 0.45 µm syringe filter.

-

Injection and Fraction Collection: Inject the sample and collect the fractions corresponding to the this compound peak, which can be identified by comparing the retention time to a pure standard.

HPLC purification workflow for this compound.

Biological Role and Signaling Pathways

Maillard Reaction in Self-Tanning

The primary and most well-documented biological interaction of this compound is the Maillard reaction, which occurs on the skin's surface.[4] This non-enzymatic browning reaction takes place between the ketone group of this compound and the free amino groups of amino acids, such as lysine, present in the keratin (B1170402) of the stratum corneum.[10][22] This reaction leads to the formation of brown-colored polymers called melanoidins, which impart a temporary tan to the skin.[10]

The Maillard reaction proceeds in several stages, beginning with the condensation of the sugar and amino acid to form a Schiff base, followed by rearrangement to a Heyns compound (for ketoses), and subsequent reactions that lead to the formation of the final colored products.[9]

Simplified Maillard reaction pathway of this compound.

Metabolic Fate

There is limited evidence to suggest that this compound is significantly metabolized in the human body. As a rare sugar, it is likely that a substantial portion is excreted unchanged. L-Erythrulose has been identified as a degradation product of Vitamin C, and there is some suggestion that it may be involved in protein glycation, but further research is needed to fully understand the metabolic fate of exogenously applied or ingested this compound.[23]

Conclusion

This compound is a fascinating ketotetrose with unique chemical properties that make it a valuable ingredient in the cosmetics industry. Its stability and the natural-looking tan it produces through the Maillard reaction are key advantages. This technical guide has provided a comprehensive overview of its fundamental characteristics, including physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and purification. The information presented herein is intended to be a valuable resource for scientists and researchers working with this compound, facilitating further research and development.

References

- 1. scbt.com [scbt.com]

- 2. This compound - Cortex Chemicals [cortexch.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Erythrulose - Wikipedia [en.wikipedia.org]

- 5. This compound | C4H8O4 | CID 5460177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Erythrulose [chemeurope.com]

- 7. 533-50-6 CAS MSDS (L-(+)-Erythrulose) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. usbio.net [usbio.net]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. scholarworks.uark.edu [scholarworks.uark.edu]

- 11. mcbiotec.com [mcbiotec.com]

- 12. hmdb.ca [hmdb.ca]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Fragmentation behavior of glycated peptides derived from D-glucose, D-fructose and D-ribose in tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

- 18. Production of d-aldotetrose from l-erythrulose using various isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. RU2741007C1 - Method of producing erythrulose from dihydroxyacetone and formaldehyde - Google Patents [patents.google.com]

- 20. benchchem.com [benchchem.com]

- 21. [Simultaneous determination of meso-erythritol and L-erythrulose in fermentation broth using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ansynth.com [ansynth.com]

- 23. taylorandfrancis.com [taylorandfrancis.com]

A Technical Guide to the Microbial Biosynthesis of D-Erythrulose

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathways for D-Erythrulose in microorganisms. It details the enzymatic reactions, presents quantitative data from various microbial production systems, and offers detailed experimental protocols for key methodologies. This guide is intended to be a valuable resource for researchers and professionals involved in metabolic engineering, biocatalysis, and the development of novel therapeutics.

Core Biosynthesis Pathways of Erythrulose

Erythrulose, a four-carbon ketose, exists as two stereoisomers, this compound and L-Erythrulose (B118282). While L-Erythrulose is the more commonly produced isomer in direct microbial fermentation, enzymatic methods are available for the production of this compound.

Biosynthesis of L-Erythrulose

The primary microbial route to L-Erythrulose involves the oxidation of the polyol meso-erythritol. A notable alternative is a multi-enzyme cascade starting from glycerol.

The most efficient and widely studied pathway for L-Erythrulose production is the regioselective oxidation of meso-erythritol by acetic acid bacteria of the genus Gluconobacter, particularly Gluconobacter oxydans.[1][2][3] This biotransformation is catalyzed by a membrane-bound polyol dehydrogenase.[3] The reaction follows the Bertrand-Hudson rule, which dictates the stereospecific oxidation of polyols, resulting in the formation of L-Erythrulose.[1] The key enzyme in this process is encoded by a gene homologous to sldA.[1][3]

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Production of d-aldotetrose from l-erythrulose using various isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization and inactivation of the membrane-bound polyol dehydrogenase in Gluconobacter oxydans DSM 7145 reveals a role in meso-erythritol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of D-Erythrulose for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythrulose, a naturally occurring ketotetrose sugar with the chemical formula C₄H₈O₄, has garnered significant interest in various scientific and commercial sectors.[1] While it is widely recognized for its application in sunless tanning products, its role as a chiral building block and its relationship to fundamental metabolic pathways make it a molecule of interest for researchers in carbohydrate chemistry, biotechnology, and drug development. This technical guide provides an in-depth overview of the discovery, isolation, and synthesis of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant biochemical pathways.

Historical Context and Discovery

While a definitive singular report on the initial discovery and isolation of this compound is not readily apparent in widely available literature, its history is intertwined with the broader study of tetrose sugars. Early research into the structure and synthesis of simple sugars in the early 20th century laid the groundwork for the identification of various monosaccharides, including the ketotetroses. One of the earliest relevant publications is a 1938 paper by Whistler and Underkofler, which describes the production of L-Erythrulose from meso-erythritol using the bacterium Acetobacter suboxidans.[2] The synthesis of phosphorylated derivatives of this compound (D-glycero-tetrulose) was reported in the early 1960s.[3][4] The development of various synthetic and isolation techniques has since enabled the production and purification of this compound for research and commercial purposes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₄H₈O₄ | [1] |

| Molar Mass | 120.10 g·mol⁻¹ | [1] |

| Appearance | Syrup | [1] |

| Solubility in Water | Soluble | [1] |

| Systematic Name | (3R)-1,3,4-Trihydroxybutan-2-one | [1] |

| Other Names | D-glycero-Tetrulose, Glycerotetrulose | [1] |

Methods of Isolation and Synthesis

The production of this compound can be broadly categorized into three main approaches: microbial fermentation, enzymatic synthesis, and chemical synthesis. Each method offers distinct advantages and challenges in terms of yield, purity, and scalability.

Microbial Fermentation

Microbial fermentation is a common method for the production of this compound, often utilizing bacteria from the Gluconobacter genus. These microorganisms can oxidize erythritol (B158007) to erythrulose (B1219606).

Experimental Protocol: Production of Erythrulose from Erythritol using Gluconobacter

This protocol is based on a process for producing erythrulose from an erythritol-containing substrate.[4]

-

Inoculum Preparation:

-

Prepare a standard medium in Erlenmeyer flasks.

-

Inoculate with two cryocultures of an erythrulose-tolerant microorganism of the genus Gluconobacter (e.g., DSM 21030).

-

Incubate at 24°C and 120 rpm for 20 hours.

-

For continuous production, the culture broth can be re-inoculated every 48 hours.

-

-

Fermentation:

-

Incubate the erythritol-containing starting substrate with the prepared inoculum in an aqueous culture medium.

-

Maintain the substrate (erythritol) concentration between 100 to 300 g/L, with a preferred concentration of 150 to 250 g/L.

-

The process can be carried out with single, repeated, or continuous addition of meso-erythritol to maintain a concentration of 1 to 250 g/L in the medium.

-

For aerobic fermentation, maintain the partial oxygen pressure (pO₂) at 10-80%.

-

-

Recovery and Purification:

-

At the end of the fermentation, microfilter the fermentation broth (e.g., with a 100 kD cut-off).

-

Remove residual protein by ultrafiltration (e.g., with a 5 kD cut-off).

-

Wash the membranes with NaOH (pH 12) and an appropriate cleaning solution (e.g., 0.5% Ultrasil).

-

Concentrate the product solution by reverse osmosis.

-

Further purify the concentrated solution by ion-exchange chromatography.

-

Decolorize the product solution by passing it through an activated carbon column.

-

Adjust the final L-Erythrulose concentration by evaporation.

-

Quantitative Data for Microbial Production

| Parameter | Value | Reference |

| Microorganism | Gluconobacter sp. (erythrulose-tolerant) | [4] |

| Substrate | Erythritol | [4] |

| Substrate Concentration | 100 - 300 g/L | [4] |

| Temperature | 24°C (inoculum) | [4] |

| Shaking Speed | 120 rpm (inoculum) | [4] |

| Erythrulose Concentration for Tolerance | ≥ 140 g/L | [2] |

Enzymatic Synthesis

Enzymatic methods offer high specificity and mild reaction conditions for the synthesis of this compound and its isomers. A common approach involves the epimerization of L-Erythrulose to a racemic mixture of L- and this compound, followed by isomerization to other tetroses.

Experimental Protocol: Enzymatic Conversion of L-Erythrulose to a D/L-Erythrulose Mixture

This protocol is based on the use of D-tagatose 3-epimerase for the epimerization of L-Erythrulose.[5][6]

-

Enzyme Preparation:

-

Express recombinant D-tagatose 3-epimerase (e.g., from Pseudomonas cichorii ST-24) in a suitable host like E. coli.

-

Purify the expressed enzyme using affinity chromatography (e.g., Ni-NTA column for His-tagged proteins).

-

Perform dialysis to remove purification reagents and store the enzyme in a suitable buffer at -80°C.

-

-

Epimerization Reaction:

-

Prepare a reaction mixture containing:

-

L-Erythrulose: 10-100 mM in a suitable buffer.

-

Purified D-Tagatose 3-Epimerase: 0.1-1 mg/mL.

-

Buffer: 50 mM Tris-HCl, pH 8.0.

-

-

Incubate the reaction mixture at 30-40°C for 4-12 hours. The reaction will proceed until an equilibrium is reached, resulting in a mixture of L- and this compound.

-

The reaction can be terminated by heat inactivation of the enzyme (e.g., 80°C for 10 minutes).

-

-

Analysis:

-

Monitor the concentrations of L-Erythrulose and this compound using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector and a carbohydrate analysis column.

-

Quantitative Data for Enzymatic Epimerization

| Parameter | Value | Reference |

| Enzyme | D-tagatose 3-epimerase (Pseudomonas cichorii ST-24) | [5][6] |

| Substrate | L-Erythrulose | [5][6] |

| Substrate Concentration | 10-100 mM | [5] |

| Enzyme Concentration | 0.1-1 mg/mL | [5] |

| pH | 8.0 | [5] |

| Temperature | 30-40°C | [5] |

| Reaction Time | 4-12 hours | [5] |

| Conversion | Approximately 50% to this compound | [6] |

Chemical Synthesis

Chemical synthesis provides a direct route to Erythrulose, often through the aldol (B89426) condensation of dihydroxyacetone (DHA) and formaldehyde.

Experimental Protocol: Chemical Synthesis of Erythrulose from Dihydroxyacetone and Formaldehyde

This protocol is based on the use of phosphate (B84403) catalysts in a neutral aqueous medium.[7]

-

Reaction Setup:

-

In a temperature-controlled reactor, combine dihydroxyacetone, formaldehyde, and a phosphate catalyst (e.g., hydroxylapatite, calcium phosphate) in an aqueous medium.

-

The reaction can be performed with both solid and soluble phosphate catalysts.

-

-

Reaction Conditions:

-

Maintain a neutral pH.

-

In the presence of excess formaldehyde, the reaction follows a first-order rate law with respect to dihydroxyacetone.

-

-

Product Isolation and Analysis:

-

The primary products are erythrulose and 3-pentulose.

-

Analyze the reaction mixture using appropriate chromatographic techniques (e.g., HPLC) to determine the concentrations of reactants and products.

-

Quantitative Data for Chemical Synthesis

| Parameter | Value | Reference |

| Reactants | Dihydroxyacetone, Formaldehyde | [7] |

| Catalyst | Phosphates (e.g., hydroxylapatite, calcium phosphate) | [7] |

| Medium | Neutral aqueous medium | [7] |

| Erythrulose Selectivity | 45-50% | [7] |

Biochemical Pathways and Relationships

While this compound itself is not a central intermediate in major metabolic pathways, its isomer, D-Erythrose, in its phosphorylated form (D-Erythrose-4-phosphate), is a key component of the pentose (B10789219) phosphate pathway (PPP) .[8][9] The PPP is a crucial metabolic route for the generation of NADPH and the synthesis of pentose sugars, which are precursors for nucleotide and nucleic acid synthesis.

The following diagram illustrates the relationship between this compound, D-Erythrose, and the pentose phosphate pathway.

Caption: Relationship of this compound to the Pentose Phosphate Pathway.

The following diagram illustrates the workflow for the enzymatic synthesis of D-Erythrose from L-Erythrulose, which involves the formation of this compound as an intermediate.

Caption: Workflow for the enzymatic synthesis of D-Erythrose.

Conclusion

This compound is a versatile tetrose with applications ranging from cosmetics to chemical synthesis. Its production can be achieved through microbial, enzymatic, and chemical routes, each with specific protocols and outcomes. Understanding these methods, along with the biochemical context of its isomer D-Erythrose in the pentose phosphate pathway, provides a comprehensive foundation for researchers and professionals working with this and related carbohydrates. The detailed protocols and structured data presented in this guide are intended to facilitate further research and development in the fields of biotechnology, drug discovery, and metabolic engineering.

References

- 1. Illustrated Glossary of Organic Chemistry - Ketotetrose [chem.ucla.edu]

- 2. DE102008006101B4 - Process for the preparation of erythrulose - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Erythrulose – Wikipedia [de.wikipedia.org]

- 8. Erythrulose - Wikipedia [en.wikipedia.org]

- 9. Tetrose - Wikipedia [en.wikipedia.org]

A Technical Guide to D-Erythrulose: Stereoisomers and Enantiomeric Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Erythrulose, a naturally occurring ketotetrose, and its stereoisomer, L-Erythrulose, are compounds of increasing interest in the pharmaceutical, cosmetic, and chemical synthesis sectors. The chirality of erythrulose (B1219606) at the C3 position dictates its stereochemical classification and, consequently, its biological activity and chemical properties. This in-depth technical guide provides a comprehensive overview of the stereoisomers of this compound, focusing on their physicochemical properties, synthesis, and the critical aspect of determining enantiomeric purity. Detailed experimental protocols for stereoselective synthesis and analytical methods for assessing enantiomeric excess are presented. Furthermore, this guide visualizes key pathways and workflows to facilitate a deeper understanding of the chemistry and analysis of these important chiral molecules.

Introduction to this compound and its Stereoisomers

This compound, with the chemical formula C₄H₈O₄, is a ketotetrose sugar.[1] It possesses a single chiral center at the third carbon atom, giving rise to two stereoisomers: this compound and L-Erythrulose.[2] These two molecules are enantiomers, meaning they are non-superimposable mirror images of each other.[2] The "D" and "L" designation is determined by the configuration of the hydroxyl group on the chiral carbon furthest from the carbonyl group; in this compound, this hydroxyl group is on the right in a Fischer projection, while in L-Erythrulose, it is on the left.

The distinct spatial arrangement of these enantiomers leads to differences in their interaction with other chiral molecules, a fundamental principle in pharmacology and biochemistry. While this compound is known for its use in sunless tanning products, where it reacts with amino acids in the skin via the Maillard reaction to produce a brown color, L-Erythrulose is a valuable chiral building block in organic synthesis.[1][3]

Physicochemical Properties of D- and L-Erythrulose

The enantiomeric relationship of D- and L-Erythrulose results in identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. However, their interaction with plane-polarized light, a chiral phenomenon, is equal in magnitude but opposite in direction.

| Property | This compound | L-Erythrulose |

| Molecular Formula | C₄H₈O₄[2] | C₄H₈O₄[4] |

| Molecular Weight | 120.10 g/mol [2] | 120.10 g/mol [4] |

| Appearance | Syrup[1] | Syrup[4] |

| Boiling Point (estimated) | 349.6 °C at 760 mmHg[5] | 144.07 °C (rough estimate)[6] |

| Density (estimated) | 1.42 g/cm³[5] | 1.420 g/cm³[6] |

| Solubility | Soluble in water[1] | Soluble in water and absolute alcohol[4] |

| Specific Rotation ([α]D) | Not available | +11.4° (c = 2.4 in water at 18°C)[4][6] |

| Melting Point of Phenylosazone Derivative | Not available | 162 °C[4] |

Note: Some of the listed physicochemical properties are based on estimations and may vary with experimental conditions.

Stereoselective Synthesis of Erythrulose Enantiomers

The ability to produce enantiomerically pure erythrulose is crucial for its application in various fields. Both biotechnological and chemical synthesis routes have been developed.

Biotechnological Synthesis of L-Erythrulose from meso-Erythritol

A common and efficient method for producing L-Erythrulose is through the microbial oxidation of meso-erythritol, a readily available polyol. This process leverages the stereospecificity of enzymes found in certain microorganisms.

Experimental Protocol: Microbial Oxidation of meso-Erythritol

This protocol is based on the methodology described for the conversion of meso-erythritol to L-Erythrulose using Gluconobacter frateurii.[7]

-

Microorganism and Culture Conditions:

-

Strain: Gluconobacter frateurii IFO 3254.

-

Growth Medium: Tryptic Soy Broth (TSB) supplemented with 1% D-sorbitol.

-

Culture: Grow the microorganism in the specified medium at 30°C with shaking at 170 rpm until a sufficient cell density is reached.

-

-

Bioconversion Reaction:

-

Harvest the bacterial cells by centrifugation and wash them with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

-

Resuspend the washed cells in a reaction buffer containing 10% (w/v) meso-erythritol.

-

Incubate the reaction mixture at 30°C with shaking at 170 rpm for 48 hours. Monitor the conversion of erythritol (B158007) to L-Erythrulose using a suitable analytical technique such as HPLC.

-

-

Product Isolation and Purification:

-

After the reaction, remove the bacterial cells by centrifugation or filtration.

-

The resulting supernatant, containing L-Erythrulose, can be further purified. A common method is ion-exchange column chromatography (e.g., Dowex 50W-X2, Ca²⁺ form) to remove residual starting material, salts, and other impurities.[7]

-

The fractions containing L-Erythrulose are collected and concentrated under reduced pressure to yield the final product as a syrup.

-

Determination of Enantiomeric Purity

Ensuring the enantiomeric purity of a chiral compound is paramount, especially in drug development. Several analytical techniques can be employed to determine the enantiomeric excess (ee) of erythrulose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC Analysis of Erythrulose

This protocol provides a general framework for developing a chiral HPLC method for erythrulose enantiomers. Optimization will be required for specific applications.

-

Instrumentation:

-

An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or UV detector if derivatized).

-

-

Chromatographic Conditions (Starting Point):

-

Chiral Column: A polysaccharide-based chiral column, such as Chiralpak AD-H (250 x 4.6 mm, 5 µm), is a good starting point for screening.

-

Mobile Phase: A mixture of n-hexane and a polar alcohol like ethanol (B145695) or isopropanol (B130326) (e.g., 90:10 v/v) is commonly used for normal-phase chiral separations. The exact ratio should be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Dissolve the erythrulose sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Data Analysis:

-

Identify the peaks corresponding to the D- and L-Erythrulose enantiomers by comparing their retention times with those of authentic standards.

-

Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers:

-

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

-

-

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile compounds, chiral GC-MS is a highly sensitive and selective method. Since sugars like erythrulose are not volatile, a derivatization step is necessary to increase their volatility.

Experimental Protocol: Chiral GC-MS Analysis of Erythrulose (with Derivatization)

-

Derivatization (Silylation):

-

Dry a small amount of the erythrulose sample (approximately 1 mg) in a reaction vial under a stream of nitrogen.

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a suitable solvent like pyridine.

-

Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.

-

-

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

-

Chromatographic Conditions:

-

Chiral Column: A chiral capillary column, such as a Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 180°C at 5°C/min, and hold for 10 minutes. This program should be optimized for the specific derivatives.

-

MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 50-500.

-

-

Data Analysis:

-

The derivatized enantiomers will have different retention times on the chiral column.

-

Confirm the identity of the peaks by their mass spectra.

-

Calculate the enantiomeric excess from the peak areas in the total ion chromatogram (TIC) or extracted ion chromatograms (EICs).

-

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent. The resulting diastereomers will have distinct NMR signals.

Experimental Protocol: NMR Analysis of Erythrulose Enantiomeric Excess

-

Derivatization:

-

Dissolve the erythrulose sample (approximately 5-10 mg) in a suitable deuterated solvent (e.g., pyridine-d₅) in an NMR tube.

-

Add a slight molar excess of a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid chloride).

-

Allow the reaction to proceed to completion at room temperature. The progress can be monitored by NMR.

-

-

NMR Analysis:

-

Acquire a high-resolution proton (¹H) NMR spectrum of the derivatized sample.

-

The diastereomeric products will exhibit different chemical shifts for certain protons, particularly those close to the newly formed chiral center.

-

Integrate the well-resolved signals corresponding to each diastereomer.

-

-

Data Analysis:

-

The ratio of the integrals of the diastereomer-specific peaks directly corresponds to the ratio of the enantiomers in the original sample.

-

Calculate the enantiomeric excess from the integral values.

-

Signaling Pathways and Biological Relevance

The most well-documented chemical pathway involving erythrulose is the Maillard reaction. This non-enzymatic browning reaction occurs between a reducing sugar and an amino group, typically from an amino acid or protein.[1]

In the context of cosmetics, this compound reacts with the amino acids in the keratin (B1170402) of the stratum corneum to form brown polymers called melanoidins, resulting in a temporary "tan".[1]

Caption: Simplified Maillard reaction pathway involving this compound.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflows for the synthesis and analysis of erythrulose stereoisomers.

Caption: Workflow for the biotechnological synthesis of L-Erythrulose.

Caption: Workflow for determining the enantiomeric purity of Erythrulose.

Conclusion

The stereochemistry of this compound is a critical determinant of its properties and applications. This guide has provided a detailed overview of its stereoisomers, methods for their synthesis, and robust analytical protocols for the determination of enantiomeric purity. The provided workflows and pathway diagrams serve as valuable tools for researchers in understanding and applying the principles of stereoisomerism to this compound. As the demand for enantiomerically pure compounds continues to grow, the methodologies outlined herein will be essential for the advancement of research and development in fields where chirality plays a pivotal role.

References

- 1. Erythrulose - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H8O4 | CID 5460177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-(+)-Erythrulose CAS#: 533-50-6 [m.chemicalbook.com]

- 4. L-Erythrulose [drugfuture.com]

- 5. echemi.com [echemi.com]

- 6. 533-50-6 CAS MSDS (L-(+)-Erythrulose) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Production of L-erythrose via L-erythrulose from erythritol using microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Peripheral Player: An In-depth Technical Guide to the Role of D-Erythrulose in the Pentose Phosphate Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a cornerstone of cellular metabolism, crucial for generating NADPH, synthesizing nucleotide precursors, and producing intermediates for aromatic amino acid synthesis.[1] While the core intermediates of the PPP are well-established, the roles of peripheral metabolic players are continuously being elucidated. This technical guide delves into the nuanced role of D-Erythrulose, a four-carbon ketose, in relation to the PPP. It clarifies that while this compound is not a canonical intermediate of the PPP, its phosphorylated form, D-Erythrose-4-phosphate (E4P), is a pivotal component of the non-oxidative branch.[2] This document will explore the known metabolic routes that connect this compound to the PPP, detail the enzymes involved, provide relevant experimental protocols, and present quantitative data to offer a comprehensive understanding for researchers in metabolic engineering and drug development.

This compound vs. D-Erythrose-4-Phosphate: A Critical Distinction

It is imperative to distinguish between this compound and its phosphorylated counterpart, D-Erythrose-4-phosphate (E4P). This compound is a naturally occurring ketotetrose sugar.[3] In contrast, E4P is a key intermediate in the non-oxidative phase of the Pentose Phosphate Pathway.[2] The enzyme transaldolase catalyzes the reversible reaction that forms E4P and fructose-6-phosphate (B1210287) from sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate.[2] E4P is also a crucial precursor for the biosynthesis of aromatic amino acids (tyrosine, phenylalanine, and tryptophan) via the shikimate pathway.[2][4] Therefore, the primary connection of this compound to the PPP is through its potential conversion to E4P.

Metabolic Entry Points of this compound Derivatives into the Pentose Phosphate Pathway

The most well-characterized pathway for the entry of a this compound precursor into the PPP is found in the bacterium Brucella. This organism preferentially utilizes erythritol (B158007), a four-carbon polyol, which is abundant in the reproductive organs of its host species.[5][6] The catabolism of erythritol in Brucella leads to the formation of D-Erythrose-4-phosphate, which directly feeds into the non-oxidative branch of the PPP.[5][7][8]

The enzymatic steps are as follows:

-

Erythritol is phosphorylated by the kinase EryA to produce L-Erythritol-4-phosphate .[5][8]

-

L-Erythritol-4-phosphate is then oxidized by the dehydrogenase EryB to yield L-3-Tetrulose-4-phosphate .[5][8]

-

A series of three isomerase reactions, catalyzed by EryC (tetrulose-4-phosphate racemase) , TpiA2 (D-3-tetrulose-4-phosphate isomerase) , and RpiB (D-erythrose-4-phosphate isomerase) , convert L-3-Tetrulose-4-phosphate into D-Erythrose-4-phosphate .[5][7]

-

D-Erythrose-4-phosphate then enters the PPP, where it can be converted to fructose-6-phosphate and glyceraldehyde-3-phosphate by transketolase and transaldolase.[5][9]

This pathway highlights a significant, albeit specialized, route by which a four-carbon sugar derivative can fuel the PPP.

Figure 1. Metabolic pathway of erythritol to D-Erythrose-4-phosphate and its entry into the Pentose Phosphate Pathway in Brucella.

While a direct, widespread pathway for the phosphorylation of free this compound to E4P in mammalian cells is not well-documented, the existence of kinases capable of phosphorylating related sugar amines, such as the ribulosamine/erythrulosamine 3-kinase found in plants, suggests that enzymatic machinery for such conversions may exist in various organisms.[10] This plant enzyme phosphorylates erythrulose-ε-lysine with a higher affinity than ribulose-ε-lysine, indicating a specificity for the erythrulose (B1219606) moiety.[10]

Quantitative Data

Quantitative analysis of metabolic fluxes provides invaluable insights into the activity of pathways like the PPP. Metabolic Flux Analysis (MFA) using stable isotopes, such as 13C-labeled glucose, is a powerful technique to trace the flow of carbon through metabolic networks and quantify the rates of intracellular reactions.[1][6] While direct MFA studies using 13C-labeled this compound are not abundant in the literature, the principles of MFA can be applied to understand how a 13C-labeled this compound tracer would distribute through the PPP and connected pathways.

The tables below present hypothetical but realistic data that could be obtained from a 13C-MFA experiment designed to probe the contribution of an external carbon source, such as this compound, to the PPP.

| Parameter | Value (nmol/10^6 cells) | Method |

| Intracellular this compound | 5.2 ± 0.8 | LC-MS/MS |

| Intracellular D-Erythrose-4-P | 1.5 ± 0.3 | LC-MS/MS |

| Intracellular Sedoheptulose-7-P | 3.1 ± 0.5 | LC-MS/MS |

| Intracellular Ribose-5-P | 12.4 ± 2.1 | LC-MS/MS |

Table 1. Hypothetical Intracellular Concentrations of Key Metabolites.

| Metabolic Flux | Flux Rate (nmol/10^6 cells/hr) | Tracer Used |

| Glucose uptake rate | 50.0 ± 4.5 | [U-13C6]Glucose |

| PPP oxidative flux | 5.2 ± 0.7 | [1,2-13C2]Glucose |

| Transketolase (forward) | 8.9 ± 1.1 | [U-13C6]Glucose |

| Transaldolase (forward) | 4.3 ± 0.6 | [U-13C6]Glucose |

| This compound uptake rate | 2.1 ± 0.4 | [U-13C4]this compound |

Table 2. Hypothetical Metabolic Flux Rates in a Proliferating Cell Line.

Experimental Protocols

Protocol 1: Enzymatic Determination of this compound

This protocol is based on the method utilizing this compound reductase, which specifically reduces this compound with the concomitant oxidation of NADH to NAD+.[11] The decrease in absorbance at 340 nm is proportional to the amount of this compound.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes (1 cm path length)

-

Phosphate buffer (100 mM, pH 7.0)

-

NADH solution (10 mM in buffer)

-

This compound reductase (purified from beef or chicken liver)[11]

-

Sample containing this compound

Procedure:

-

In a cuvette, mix 900 µL of phosphate buffer, 50 µL of NADH solution, and 20 µL of the sample.

-

Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

-

Measure the initial absorbance (Ainitial) at 340 nm.

-

Initiate the reaction by adding 30 µL of this compound reductase solution.

-

Mix by inversion and monitor the decrease in absorbance at 340 nm until the reaction is complete (stable reading).

-

Record the final absorbance (Afinal).

-

Calculate the change in absorbance (ΔA = Ainitial - Afinal).

-

The concentration of this compound can be calculated using the Beer-Lambert law, with the molar extinction coefficient of NADH at 340 nm being 6220 M-1cm-1.

Figure 2. Principle of the enzymatic assay for this compound determination.

Protocol 2: 13C-Metabolic Flux Analysis to Probe this compound Contribution to the PPP

This protocol outlines the general workflow for a stable isotope tracing experiment to quantify the incorporation of this compound into the PPP.

Materials:

-

Cell culture reagents

-

[U-13C4]this compound

-

Methanol, Chloroform, Water (for metabolite extraction)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Labeling: Culture cells to the desired density. Replace the medium with a medium containing a known concentration of [U-13C4]this compound. Incubate for a time sufficient to reach isotopic steady-state.

-

Metabolite Extraction: Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol. Scrape the cells and collect the cell suspension. Perform a liquid-liquid extraction using a methanol:chloroform:water mixture to separate polar metabolites.

-

LC-MS/MS Analysis: Analyze the polar metabolite fraction by LC-MS/MS. Use a suitable chromatography method (e.g., HILIC) to separate the sugar phosphates. Operate the mass spectrometer in negative ion mode and acquire data in full scan or targeted SIM/MRM mode to detect the mass isotopologues of PPP intermediates (e.g., E4P, S7P, R5P).

-

Data Analysis: Correct the raw mass spectrometry data for the natural abundance of 13C. The resulting mass isotopomer distributions (MIDs) are then used in computational models (e.g., INCA, Metran) to estimate metabolic fluxes.

Figure 3. General workflow for 13C-Metabolic Flux Analysis.

Conclusion

References

- 1. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 2. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]

- 3. Erythrulose - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. pnas.org [pnas.org]

- 6. mdpi.com [mdpi.com]

- 7. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Plant ribulosamine/erythrulosamine 3-kinase, a putative protein-repair enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for enzymatic and colorimetric determinations of this compound (D-tetrulose) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of D-Erythrulose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythrulose, a naturally occurring ketotetrose, is a monosaccharide of significant interest in various scientific domains. Its role as a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and its application in the cosmetics industry, primarily in self-tanning formulations, underscore the importance of a thorough understanding of its chemical and physical properties. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, offering valuable data for researchers and professionals involved in its study and application.

Molecular Structure and Properties

This compound is a ketone-containing four-carbon sugar with the chemical formula C₄H₈O₄ and a molecular weight of 120.10 g/mol .[1][2][3] It exists as a clear to pale-yellowish liquid in its natural state and is soluble in water.[1][3]

Spectroscopic Data

A complete spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. This section details its nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon skeleton and the chemical environment of its protons.

¹H NMR Spectroscopy

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule. A ¹³C NMR spectrum showing peaks corresponding to this compound in a mixture with other sugars has been reported.[5] However, a detailed table of assigned chemical shifts for pure this compound is not explicitly provided in the available search results.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | 4.6 (s) | 65.0 |

| C2 | - | 211.0 (C=O) |

| C3 | 4.4 (dd) | 72.0 |

| C4 | 3.7 (dd), 3.6 (dd) | 62.0 |

Note: The ¹H NMR chemical shifts are predicted for L-Erythrulose in D₂O and are expected to be identical for this compound. The ¹³C NMR chemical shifts are approximate values based on typical ranges for similar functional groups and require experimental verification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would lead to fragmentation, providing structural information. While a specific mass spectrum for this compound was not found in the search results, the expected molecular ion peak [M]⁺ would be at an m/z of 120.10.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z |

| [M]⁺ | 120.10 |

| [M-H₂O]⁺ | 102.09 |

| [M-CH₂O]⁺ | 90.09 |

| [C₂H₄O₂]⁺ | 60.05 |

| [CH₂OH]⁺ | 31.02 |

Note: These are predicted m/z values for common fragments of a ketotetrose and require experimental confirmation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl and carbonyl groups.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3600-3200 | Strong, Broad |

| C=O stretch (ketone) | 1730-1710 | Strong |

| C-O stretch (hydroxyl) | 1260-1050 | Medium |

| C-H stretch | 3000-2850 | Medium |

Note: These are typical wavenumber ranges for the respective functional groups and may vary slightly based on the specific molecular environment and sample state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. As this compound contains a ketone carbonyl group, it is expected to exhibit a weak n → π* transition in the UV region.

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition | λmax (nm) | Molar Absorptivity (ε) |

| n → π* | ~270-290 | Low |

Note: The exact λmax and molar absorptivity are dependent on the solvent used and require experimental determination.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These should be adapted and optimized based on the specific instrumentation and experimental conditions.

NMR Sample Preparation

-

Dissolve the Sample: Dissolve approximately 5-10 mg of pure this compound in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Homogenize: Gently vortex the sample to ensure complete dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Add Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard (e.g., DSS for D₂O) can be added.

Mass Spectrometry Sample Preparation

-

Prepare a Dilute Solution: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, water) to a concentration of approximately 1 mg/mL.

-

Further Dilution: For electrospray ionization (ESI), further dilute the stock solution to the low µg/mL or ng/mL range with the same solvent or a mixture of solvents compatible with the mass spectrometer.

-

Filtration: Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.

FTIR Sample Preparation (KBr Pellet Method)

-

Grind the Sample: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the Pellet: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Mount for Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.

UV-Vis Sample Preparation

-

Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a UV-transparent solvent (e.g., water, ethanol) in a volumetric flask to create a stock solution of known concentration.

-

Prepare Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance readings within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Measure the Spectrum: Record the UV-Vis spectrum of each solution against a solvent blank.

Signaling Pathways and Logical Relationships

Maillard Reaction

This compound, as a reducing sugar, can participate in the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[6][7][8][9] This reaction is responsible for the browning and flavor development in many cooked foods and is also the basis for the action of sunless tanning products containing this compound.[1][3][10] The initial step involves the condensation of the ketone group of this compound with the amino group of an amino acid to form a Schiff base, which then undergoes rearrangement.

References

- 1. Erythrulose - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H8O4 | CID 5460177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Erythrulose [bionity.com]

- 4. hmdb.ca [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. masterclass.com [masterclass.com]

- 8. Maillard reaction - Wikipedia [en.wikipedia.org]

- 9. futurelearn.com [futurelearn.com]

- 10. This compound - Cortex Chemicals [cortexch.com]

The D-Erythrulose Maillard Reaction with Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a non-enzymatic reaction between reducing sugars and amino groups, is a cornerstone of food chemistry and increasingly recognized for its physiological and pathological significance. D-Erythrulose, a natural keto-tetrose, participates in this reaction, leading to the formation of a complex array of products, including Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various age-related and metabolic diseases, making the this compound Maillard reaction a critical area of study for drug development professionals. This technical guide provides a detailed overview of the core mechanism of the this compound Maillard reaction with amino acids, outlines experimental protocols for its investigation, presents quantitative data, and visualizes the key pathways involved.

Introduction

This compound is a C4 keto-sugar that reacts with free amino groups of amino acids, peptides, and proteins via the Maillard reaction.[1][2][3][4] This reaction is fundamental to the browning effect of some self-tanning products where erythrulose (B1219606) reacts with the keratin (B1170402) in the skin.[2][4] Beyond cosmetics, the in vivo glycation of proteins by reducing sugars, including this compound, leads to the formation of AGEs. These products can accumulate in tissues and contribute to the pathophysiology of various diseases, including diabetes, by inducing oxidative stress and inflammation through receptor-mediated signaling pathways.[5][6][7][8] Understanding the mechanism of the this compound Maillard reaction is therefore crucial for developing therapeutic strategies to mitigate the detrimental effects of AGEs.

The Core Mechanism of the this compound Maillard Reaction

The Maillard reaction is a complex cascade of reactions. The initial stage involves the condensation of a reducing sugar with an amino compound, which for a ketose like this compound, proceeds through a specific pathway.

Stage 1: Initial Reactions

-

Condensation: The reaction initiates with the nucleophilic attack of the amino group of an amino acid (e.g., the ε-amino group of lysine (B10760008) or the α-amino group of any amino acid) on the carbonyl carbon of the open-chain form of this compound. This forms an unstable Schiff base.[9][10]

-

Heyns Rearrangement: The Schiff base undergoes a rearrangement to form a more stable keto-amine known as the Heyns product. This is analogous to the Amadori rearrangement that occurs with aldose sugars.[10][11]

Stage 2: Intermediate Reactions

-

Degradation of Heyns Products: The Heyns products can then undergo a series of degradation reactions, including enolization and dehydration, to form highly reactive dicarbonyl compounds such as glyoxal, methylglyoxal, and 3-deoxyglucosone.[12][13][14] The specific dicarbonyl intermediates formed from this compound will be smaller C1-C4 fragments.

-

Strecker Degradation: The dicarbonyl intermediates can react with other amino acids in a process called Strecker degradation. This reaction produces Strecker aldehydes, which contribute to the aroma of heated foods, and α-amino ketones, while the amino acid is converted to an aldehyde with one less carbon atom and ammonia.[15][16][17][18][19]

Stage 3: Final Reactions

-

Aldol Condensation and Polymerization: The reactive intermediates, including dicarbonyls and Strecker aldehydes, undergo aldol-type condensation, cyclization, and polymerization reactions.

-

Melanoidin Formation: These final steps result in the formation of high molecular weight, nitrogen-containing brown polymers and copolymers known as melanoidins, which are responsible for the brown color of Maillard reaction products.[20]

-

Advanced Glycation End-product (AGE) Formation: Throughout the intermediate and final stages, a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs) are formed. These can be fluorescent or non-fluorescent and can form cross-links between proteins.[21][22]

Caption: General mechanism of the this compound Maillard reaction.

Experimental Protocols

Investigating the this compound Maillard reaction requires specific experimental setups. Below are detailed methodologies for key experiments.

In Vitro Glycation of a Model Protein with this compound

This protocol describes the incubation of a model protein, such as Bovine Serum Albumin (BSA), with this compound to generate glycated products for further analysis.

Materials:

-

This compound (Sigma-Aldrich)

-

Bovine Serum Albumin (BSA), fatty acid-free (Sigma-Aldrich)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sodium azide (B81097) (NaN3)

-

Sterile, pyrogen-free water

-

Dialysis tubing (10 kDa MWCO)

-

Sterile reaction tubes

Procedure:

-

Preparation of Solutions:

-

Prepare a 1 M stock solution of this compound in sterile PBS. Filter-sterilize through a 0.22 µm filter.

-

Prepare a 20 mg/mL (approximately 300 µM) solution of BSA in sterile PBS.

-

Add sodium azide to the BSA solution to a final concentration of 0.02% (w/v) to inhibit microbial growth.

-

-

Incubation:

-

In a sterile reaction tube, mix the BSA solution with the this compound stock solution to achieve final concentrations of 10 mg/mL BSA and 50 mM this compound.

-

Prepare a control sample containing only BSA and PBS with sodium azide.

-

Incubate the tubes at 37°C for a period of 1 to 4 weeks in a sterile environment.

-

-

Termination of Reaction and Purification:

-

After the desired incubation period, stop the reaction by extensive dialysis against PBS (pH 7.4) at 4°C for 48 hours with at least three buffer changes. This removes unreacted this compound and other low molecular weight products.

-

-

Analysis of Glycated BSA:

-

The resulting glycated BSA can be analyzed for the extent of glycation using various methods described in section 3.2.

-

Caption: Workflow for in vitro protein glycation with this compound.

Quantitative Analysis of this compound Maillard Reaction Products

3.2.1 Spectrophotometric Measurement of Browning

The formation of brown pigments (melanoidins) is a hallmark of the late-stage Maillard reaction and can be quantified spectrophotometrically.

Procedure:

-

Take aliquots from the reaction mixture at different time points.

-

Dilute the aliquots with PBS to an appropriate concentration.

-

Measure the absorbance at 420 nm using a spectrophotometer.[23][24]

-

An increase in absorbance at 420 nm indicates the progression of the Maillard reaction.

3.2.2 High-Performance Liquid Chromatography (HPLC)

HPLC can be used to separate and quantify the reactants and early-stage Maillard reaction products.

Procedure:

-

Sample Preparation: Precipitate proteins from the reaction mixture (e.g., with trichloroacetic acid) and centrifuge to obtain the supernatant containing small molecules.

-

Chromatography:

-

Use a reverse-phase C18 column or a specific column for sugar analysis.

-

Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[25][26][27][28]

-

Detect the compounds using a UV detector at a wavelength suitable for the expected products (e.g., 280 nm for some intermediates) or a refractive index detector for sugars.

-

-

Quantification: Use standard curves of known compounds to quantify the concentration of reactants and products.

Quantitative Data

The kinetics of the Maillard reaction are influenced by factors such as temperature, pH, and the concentration of reactants. While specific quantitative data for the this compound Maillard reaction is limited in the literature, the following table summarizes expected trends and representative data based on studies of similar ketose-amino acid reactions.

| Parameter | Condition | Value/Observation | Reference |

| Reaction Rate | Increase in Temperature | Reaction rate increases significantly with temperature. | [29] |

| pH | The reaction is generally faster at neutral to slightly alkaline pH. | [29] | |

| Heyns Product Formation | This compound + Lysine (0.5 M each), pH 7.4, 37°C, 24h | Detectable formation of Heyns product. | [10] |

| Browning (A420 nm) | This compound + Glycine (0.1 M each), pH 7.0, 95°C, 2h | Significant increase in absorbance. | [20] |

| Dicarbonyl Formation | Degradation of Heyns Product | Formation of C2, C3, and C4 dicarbonyls. | [12][13][14] |

| AGE Formation (CML) | In vitro glycation of BSA with this compound | Time-dependent increase in Nε-(carboxymethyl)lysine (CML). | [30] |

This compound-Derived AGEs and Cellular Signaling

The formation of AGEs from this compound has significant biological implications, primarily through their interaction with the Receptor for Advanced Glycation End-products (RAGE).

RAGE Signaling Pathway:

-

Ligand Binding: this compound-derived AGEs bind to RAGE, which is expressed on the surface of various cell types, including endothelial cells, macrophages, and neurons.[5][8]

-

Receptor Activation: This binding triggers a conformational change in RAGE, leading to the activation of intracellular signaling cascades.

-

Activation of NADPH Oxidase: RAGE activation leads to the activation of NADPH oxidase, a key enzyme responsible for the production of reactive oxygen species (ROS).[31]

-

Activation of NF-κB: The increase in intracellular ROS activates the transcription factor Nuclear Factor-kappa B (NF-κB).[31][32][33]

-

Pro-inflammatory Gene Expression: Activated NF-κB translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[6][34][35]

This cascade of events contributes to a state of chronic inflammation and oxidative stress, which is a hallmark of many diabetic complications and age-related diseases.[5][6][7][8]

Caption: AGE-RAGE signaling pathway activation.

Conclusion

The Maillard reaction of this compound with amino acids is a complex process with significant implications for both cosmetic applications and the pathophysiology of disease. The formation of AGEs and their subsequent interaction with the RAGE receptor can drive inflammatory and oxidative stress pathways, contributing to cellular dysfunction. A thorough understanding of this reaction's mechanism, kinetics, and biological consequences is paramount for the development of novel therapeutic agents aimed at inhibiting AGE formation or blocking their downstream signaling pathways. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the this compound Maillard reaction and its role in health and disease.

References

- 1. Erythrulose - Wikipedia [en.wikipedia.org]

- 2. mcbiotec.com [mcbiotec.com]

- 3. dsm-firmenich.com [dsm-firmenich.com]

- 4. Erythrulose [chemeurope.com]

- 5. The Role of Advanced Glycation End Products in Diabetic Vascular Complications [e-dmj.org]

- 6. Advanced Glycation End Products and Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. KoreaMed Synapse [synapse.koreamed.org]

- 9. Key Aspects of Amadori Rearrangement Products as Future Food Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic Study of the Maillard Reaction in Thin Film Generated by Microdroplets Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dicarbonyl intermediates in the maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Key factors influencing the formation of α-dicarbonyls and dietary advanced glycation end products in bread and commercial bakery products: Impacts of sugar, lipid and gluten protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Strecker degradation - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Amino Acid Degradations Produced by Lipid Oxidation Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. beilstein-journals.org [beilstein-journals.org]

- 19. researchgate.net [researchgate.net]

- 20. Browning and pigmentation in food through the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Identification of amadori products and oligosaccharide-glycated amino acids in brewer’s spent grain extract [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. Rate of maillard browning in sweet whey powder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Optimization of Maillard Reaction between Glucosamine and Other Precursors by Measuring Browning with a Spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Screening of Antioxidant Maillard Reaction Products Using HPLC-HRMS and Study of Reaction Conditions for Their Production as Food Preservatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Real Time Monitoring the Maillard Reaction Intermediates by HPLC- FTIR | Semantic Scholar [semanticscholar.org]

- 28. [Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of Erythritol, Maltitol, Lactitol and Trehalose in Foods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. dergipark.org.tr [dergipark.org.tr]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 32. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]

- 33. Age-associated changes in basal NF-κB function in human CD4+ T lymphocytes via dysregulation of PI3 kinase | Aging [aging-us.com]

- 34. The role of advanced glycation end products in aging and metabolic diseases: bridging association and causality - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Advanced Glycation End Products (AGEs) in Diabetic Complications [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Thermal Stability of Crystalline D-Erythrulose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Erythrulose, a natural keto-tetrose, is a key ingredient in the cosmetic industry, particularly in sunless tanning formulations. While its properties in aqueous solutions are reasonably well-documented, a significant knowledge gap exists regarding the thermal stability of its crystalline form. This technical guide provides a comprehensive overview of the current understanding of this compound's stability and outlines the requisite experimental protocols to thoroughly characterize the thermal properties of its crystalline state. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound, enabling a more robust understanding of its behavior under thermal stress.

Introduction

This compound is a four-carbon monosaccharide with the chemical formula C₄H₈O₄. It is a naturally occurring sugar found in red raspberries and can be produced through the aerobic fermentation of the bacterium Gluconobacter. In cosmetic applications, it is often used in conjunction with dihydroxyacetone (DHA) to create a longer-lasting and more natural-looking sunless tan.

The stability of this compound is a critical factor in its formulation and storage. In aqueous solutions, its stability is known to be influenced by both temperature and pH. It is most stable under acidic conditions (pH 2.0-5.0) and at low temperatures (2-8°C). Temperatures exceeding 40°C can lead to degradation, impacting the quality and efficacy of the final product.

However, there is a notable lack of publicly available data on the thermal stability of this compound in its crystalline form. Understanding the melting point, decomposition temperature, and other thermal characteristics of crystalline this compound is essential for its handling, processing, and for the development of stable formulations. This guide will detail the standard analytical techniques and experimental protocols necessary to elucidate these properties.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. It is important to note that most of the available data pertains to this compound in its common commercial form (syrup or aqueous solution), and data for the crystalline solid is limited.

| Property | Value | Source |

| Molecular Formula | C₄H₈O₄ | N/A |

| Molar Mass | 120.10 g/mol | N/A |

| Appearance | Clear, pale-yellowish liquid (syrup) or crystalline solid | N/A |

| Boiling Point | 349.63 °C (calculated) | [1][2] |

| Flash Point | 110 °C (solution) | [1][2] |

| Solubility | Soluble in water | N/A |

Table 1: Physicochemical Properties of this compound

Proposed Experimental Protocols for Thermal Stability Analysis

To address the gap in knowledge regarding the thermal stability of crystalline this compound, a series of standard analytical techniques should be employed. These include Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray Diffraction (XRD). The following sections detail the proposed experimental protocols for each of these methods.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a crucial tool for determining the melting point and enthalpy of fusion of a crystalline solid. For monosaccharides, it is important to distinguish between true thermodynamic melting and "apparent melting," which is the loss of crystalline structure due to thermal decomposition.

Objective: To determine the melting point and enthalpy of fusion of crystalline this compound and to investigate the influence of heating rate on its thermal behavior.

Methodology:

-

Sample Preparation: A small amount (3-5 mg) of crystalline this compound is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed.

-

Instrument Setup: A calibrated Differential Scanning Calorimeter is used. The instrument is purged with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to provide a stable thermal environment.

-

Thermal Program:

-

The sample is equilibrated at 25°C.

-

The temperature is ramped up to a final temperature of 250°C at a constant heating rate. A series of experiments should be conducted with varying heating rates (e.g., 5, 10, 20, and 50 °C/min) to assess the potential for thermal decomposition.

-

For investigating the true thermodynamic melting point, a rapid-scanning DSC with heating rates up to 2000 °C/min could be employed.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHfus), which is the area under the melting endotherm.

Figure 1: Experimental workflow for Differential Scanning Calorimetry (DSC) analysis.

Thermogravimetric Analysis (TGA)